![molecular formula C8H16N2OS B1462581 3-amino-N-methyl-N-(thiolan-3-yl)propanamide CAS No. 1095531-81-9](/img/structure/B1462581.png)
3-amino-N-methyl-N-(thiolan-3-yl)propanamide
Overview
Description
3-amino-N-methyl-N-(thiolan-3-yl)propanamide is a useful research compound. Its molecular formula is C8H16N2OS and its molecular weight is 188.29 g/mol. The purity is usually 95%.
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Biological Activity
3-Amino-N-methyl-N-(thiolan-3-yl)propanamide is a compound with potential biological activity, primarily derived from its unique structural features that include an amino group, a methyl group, and a thiolane ring. This article examines its biological activities, mechanisms of action, and relevant case studies based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 185.28 g/mol. The compound's structure consists of:
- Amino Group : Imparts basic properties and potential for hydrogen bonding.
- Methyl Group : Contributes to lipophilicity, influencing membrane permeability.
- Thiolane Ring : May participate in redox reactions and interact with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structural motifs often exhibit diverse biological activities, including:
- Antimicrobial Activity : Compounds featuring thiolane rings have shown promise against various bacterial strains.
- Antioxidant Properties : The presence of sulfur in the thiolane ring may contribute to antioxidant mechanisms.
- Enzyme Inhibition : Potential interactions with key enzymes involved in metabolic pathways.
The biological activity of this compound may involve:
- Interaction with Enzymes : The compound may inhibit or modulate the activity of specific enzymes, influencing metabolic pathways.
- Receptor Binding : Possible binding to cellular receptors, affecting signal transduction pathways related to cell growth and apoptosis.
Case Studies and Research Findings
Several studies have explored the biological effects of structurally related compounds. Below are summarized findings relevant to the understanding of this compound:
Discussion
The unique structural characteristics of this compound suggest potential for various biological applications. Its ability to interact with enzymes and receptors could be harnessed for therapeutic purposes, particularly in antimicrobial and antioxidant contexts.
Properties
IUPAC Name |
3-amino-N-methyl-N-(thiolan-3-yl)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2OS/c1-10(8(11)2-4-9)7-3-5-12-6-7/h7H,2-6,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRFJZJIZBJBDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCSC1)C(=O)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.